molecular formula C30H45ClO6 B1681735 Tenuigenin CAS No. 2469-34-3

Tenuigenin

Cat. No.: B1681735
CAS No.: 2469-34-3
M. Wt: 537.1 g/mol
InChI Key: CWHJIJJSDGEHNS-MYLFLSLOSA-N
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Mechanism of Action

Tenuigenin is a major active component isolated from the root of the Chinese herb Polygala tenuifolia . It has been shown to possess a variety of pharmacological activities, including anti-oxidation, anti-inflammation, and anti-apoptosis .

Target of Action

This compound’s primary targets include the NLRP3 inflammasome and the JAK2/STAT3 signaling pathway . The NLRP3 inflammasome plays a crucial role in the pathogenesis of Parkinson’s disease (PD), and its activation leads to inflammation . The JAK2/STAT3 signaling pathway is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound interacts with its targets by suppressing their activation. It inhibits the activation of the NLRP3 inflammasome, thereby reducing inflammation . It also differentially regulates the JAK2/STAT3 and SOCS3 signaling interaction, which contributes to its neuroprotective effects .

Biochemical Pathways

This compound affects several biochemical pathways. It suppresses the NLRP3 inflammasome activation, which leads to a decrease in interleukin-1β secretion . It also modulates the crosstalk between the JAK2/STAT3 and SOCS3 signaling pathways . These actions result in reduced inflammation and neuroprotection.

Result of Action

This compound’s action results in several molecular and cellular effects. It increases striatal dopaminergic levels and improves motor impairment . It also significantly ameliorates the degeneration of dopaminergic neurons . On a cellular level, it reduces intracellular reactive oxygen species (ROS) production and suppresses cell apoptosis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the presence of lipopolysaccharide (LPS), this compound attenuates microglia activation in the substantia nigra via suppressing NLRP3 inflammasome . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenuigenin is primarily isolated from the roots of Polygala tenuifolia through a series of extraction and purification processes. The extraction typically involves the use of solvents such as ethanol or methanol, followed by chromatographic techniques to purify the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Polygala tenuifolia roots. The process includes drying and grinding the roots, followed by solvent extraction and chromatographic purification. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Tenuigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce this compound.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound that exhibit enhanced biological activities. These derivatives are often studied for their potential therapeutic applications .

Biological Activity

Tenuigenin (TNG), a saponin derived from the root of the traditional Chinese herb Polygala tenuifolia, has garnered significant attention for its diverse biological activities. This article explores the various pharmacological effects of this compound, particularly focusing on its anti-inflammatory, neuroprotective, and cytoprotective properties.

1. Anti-Inflammatory Activity

This compound exhibits potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. Research indicates that TNG significantly reduces the production of prostaglandin E2 (PGE2) and nitric oxide (NO) in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. Specifically, TNG treatment resulted in decreased expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) genes, which are critical for inflammatory responses.

Key Findings:

  • Reduction in Pro-inflammatory Cytokines : TNG administration decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in animal models, demonstrating its ability to modulate inflammatory cytokine release .
  • Inhibition of MAPK and NF-κB Pathways : TNG inhibits phosphorylation of JNK1/2, ERK1/2, p38 MAPK, and NF-κB (p65), which are essential for inflammation signaling .
  • Nrf2/HO-1 Signaling Activation : TNG promotes the expression of heme oxygenase-1 (HO-1) through nuclear translocation of Nrf2, contributing to its anti-inflammatory properties .

2. Neuroprotective Effects

This compound has been shown to protect neurons from various forms of damage, particularly in models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease.

Case Studies:

  • Parkinson's Disease Model : In a study involving LPS-induced dopaminergic neuron damage in rats, TNG treatment improved the survival rate of tyrosine hydroxylase-immunoreactive neurons by 75% and significantly restored dopamine levels in the striatum .
  • Cognitive Dysfunction : TNG has demonstrated efficacy in reducing tau protein hyperphosphorylation and oxidative stress in streptozotocin-induced Alzheimer's models, thereby improving cognitive function .

Mechanistic Insights:

  • Autophagy Activation : TNG enhances the expression of PINK1 and Parkin, promoting mitochondrial quality control through autophagy .
  • Neural Stem Cell Proliferation : TNG stimulates the proliferation and differentiation of neural stem cells into neurons and astrocytes, which may contribute to its neuroprotective effects .

3. Cytoprotective Properties

This compound also exhibits cytoprotective effects against oxidative stress and ferroptosis.

Research Findings:

  • Oxidative Stress Modulation : In PC12 cells exposed to corticosterone-induced toxicity, TNG reduced oxidative stress markers and improved cell viability by modulating antioxidant enzyme activity .
  • Ferroptosis Inhibition : TNG has been shown to inhibit ferroptosis-related protein expression in neuronal cells, indicating potential therapeutic applications in conditions associated with iron overload and oxidative damage .

Summary Table: Biological Activities of this compound

Activity TypeMechanismModel/SystemKey Findings
Anti-inflammatoryInhibition of iNOS and COX-2RAW 264.7 macrophagesReduced PGE2 and NO production
MAPK/NF-κB pathway inhibitionAnimal modelsDecreased TNF-α and IL-1β levels
NeuroprotectionPromotion of PINK1/ParkinDopaminergic neuronsImproved neuron survival in PD models
Reduction of tau hyperphosphorylationAlzheimer's modelsEnhanced cognitive function
CytoprotectionModulation of oxidative stressPC12 cellsIncreased cell viability under stress
Ferroptosis inhibitionNeuronal modelsReduced ferroptosis-related protein expression

Properties

IUPAC Name

(2S,3R,4S,4aR,6aR,8aS,12aS,13S,14aR,14bR)-13-(chloromethyl)-2,3-dihydroxy-4,6a,11,11,14b-pentamethyl-2,3,4a,5,6,7,8,9,10,12,12a,13,14,14a-tetradecahydro-1H-picene-4,8a-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H45ClO6/c1-26(2)10-11-30(25(36)37)9-6-17-22(18(30)13-26)16(15-31)12-21-27(17,3)8-7-20-28(21,4)14-19(32)23(33)29(20,5)24(34)35/h16,18-21,23,32-33H,6-15H2,1-5H3,(H,34,35)(H,36,37)/t16-,18+,19+,20-,21+,23+,27+,28+,29+,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWHJIJJSDGEHNS-MYLFLSLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)C(CC4C3(CCC5C4(CC(C(C5(C)C(=O)O)O)O)C)C)CCl)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]([C@H]1C[C@@H](C4=C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)CCl)(C[C@@H]([C@@H]([C@@]3(C)C(=O)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H45ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947632
Record name Senegenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

537.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2469-34-3
Record name Senegenin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2469-34-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Senegenin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Senegenin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2469-34-3
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Record name SENEGENIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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